molecular formula C11H9N3O2 B12891303 1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)- CAS No. 103532-75-8

1H-1,2,3-Triazole-4,5-dicarboxaldehyde, 1-(phenylmethyl)-

Cat. No.: B12891303
CAS No.: 103532-75-8
M. Wt: 215.21 g/mol
InChI Key: AAVUCWJDTFXLPW-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the triazole ring and two aldehyde groups at the 4 and 5 positions of the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde can be synthesized through a multi-step process. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically involves the use of benzyl azide and propargyl aldehyde as starting materials. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .

Industrial Production Methods: Industrial production of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, affecting their function. Additionally, the aldehyde groups can react with nucleophiles, such as amines, to form imines, which can further interact with biological molecules .

Comparison with Similar Compounds

1-Benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde can be compared with other triazole derivatives, such as:

The uniqueness of 1-benzyl-1H-1,2,3-triazole-4,5-dicarbaldehyde lies in its dual aldehyde functionality, which allows for diverse chemical modifications and applications.

Properties

CAS No.

103532-75-8

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

1-benzyltriazole-4,5-dicarbaldehyde

InChI

InChI=1S/C11H9N3O2/c15-7-10-11(8-16)14(13-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

AAVUCWJDTFXLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C=O

Origin of Product

United States

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